7-Aminoflavone

Description

Properties

IUPAC Name |

7-amino-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSKYGCPGCBEET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584331 |

Source

|

| Record name | 7-Amino-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15847-18-4 |

Source

|

| Record name | 7-Amino-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Aminoflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Aminoflavone

Abstract

7-Aminoflavone is a crucial heterocyclic compound and a valued building block in medicinal chemistry and drug development, recognized for its potential antioxidant, anti-inflammatory, and antitumor activities.[1][2] This guide provides a comprehensive overview of the principal synthetic pathways for this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic details, compare the strategic advantages of different routes, and provide field-tested experimental protocols. The focus is on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying organic chemistry.

Introduction: The Significance of this compound

Flavones are a class of flavonoids built upon a 2-phenylchromen-4-one backbone.[3] The introduction of an amino (-NH2) group onto this scaffold, particularly at the 7-position, significantly modulates its physicochemical properties and biological activities. This modification can enhance interactions with biological targets and improve pharmacokinetic profiles.[4] Aminoflavones have been investigated as tyrosine kinase inhibitors, antimitotic agents, and selective anticancer agents, making efficient and scalable synthesis a critical goal for researchers.[1][5][6] This document outlines the most reliable and commonly employed synthetic strategies to obtain high-purity this compound.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound can be broadly categorized into two strategic approaches:

-

Late-Stage Functionalization: Building the flavone core first, followed by the introduction of the amino group. This is most commonly achieved by the reduction of a 7-nitroflavone precursor.

-

Pre-functionalized Starting Material: Beginning with an aniline-derived building block (e.g., an aminohydroxyacetophenone) and constructing the flavone ring system upon it.

The choice between these strategies depends on factors such as starting material availability, desired scale, and tolerance of other functional groups on the flavone scaffold.

Pathway I: Reduction of 7-Nitroflavone

This is arguably the most common and straightforward approach. It is a two-step process involving the nitration of a flavone precursor followed by the reduction of the nitro group.

Step 1: Synthesis of 7-Nitroflavone

The precursor, 7-hydroxyflavone, is nitrated to introduce the nitro group at the C-7 position.

-

Causality of Experimental Choices:

-

Starting Material: 7-Hydroxyflavanone is often used as the starting material for the synthesis of 7-hydroxyflavone, which is then nitrated.

-

Nitrating Agent: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classic nitrating agent. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic substitution.

-

Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and minimize the formation of dinitrated or other side products.

-

Step 2: Reduction to this compound

The nitro group of 7-nitroflavone is then reduced to the primary amine.

-

Causality of Experimental Choices:

-

Reducing Agent: Several reagents can accomplish this transformation.

-

Tin(II) Chloride (SnCl₂·2H₂O) in Ethanol/HCl: This is a classic and highly effective method for nitro group reduction. It is tolerant of many other functional groups, cost-effective, and generally provides high yields. The acidic medium (HCl) is crucial for the reaction mechanism.

-

Sodium Dithionite (Na₂S₂O₄): This is another mild and effective reducing agent, often used in aqueous or alcoholic solutions. It offers an alternative under less acidic conditions.[5]

-

Catalytic Hydrogenation (H₂/Pd-C): This method is very clean, as the only byproduct is water. However, it requires specialized hydrogenation equipment and the catalyst (Palladium on carbon) can sometimes be sensitive to impurities.

-

-

The pathway via reduction of 7-nitroflavone is robust and widely documented, making it a reliable choice for many laboratory settings.

Visualizing Pathway I

Below is a diagram illustrating the synthesis of this compound via the nitration and reduction route.

Caption: Synthesis of this compound via the 7-Nitroflavone intermediate.

Pathway II: Building from a Pre-functionalized A-Ring

This strategy involves forming the flavone's heterocyclic core from a starting material that already contains the key amino (or a precursor nitro) functionality. The Baker-Venkataraman rearrangement is a cornerstone of this approach.[7][8][9]

Step 1: Baker-Venkataraman Rearrangement

This powerful reaction transforms an o-acyloxyacetophenone into a 1,3-diketone, which is the direct precursor to the flavone core.[7][8][10]

-

Starting Material: The synthesis begins with a substituted 2-hydroxyacetophenone, for example, 2',4'-dihydroxy-5'-nitroacetophenone.[5]

-

Acylation: The phenolic hydroxyl group is acylated with an aromatic acid chloride (e.g., benzoyl chloride).

-

Rearrangement: In the presence of a base (like potassium carbonate or potassium hydroxide), the acyl group migrates from the phenolic oxygen to the adjacent methylene carbon, forming a 1,3-diketone intermediate.[7][8][10]

-

Causality of Experimental Choices:

-

Base: A strong base is required to deprotonate the α-carbon of the ketone, initiating the intramolecular Claisen-type condensation that drives the rearrangement.[8] Anhydrous conditions are critical to prevent hydrolysis of the ester.[7]

-

Solvent: Aprotic solvents like dry acetone or pyridine are typically used.[7][11]

-

Step 2: Acid-Catalyzed Cyclization (Dehydration)

The resulting 1,3-diketone is then cyclized under acidic conditions to form the chromone ring.

-

Causality of Experimental Choices:

-

Acid Catalyst: A mixture of glacial acetic acid and a small amount of a strong acid like sulfuric acid (H₂SO₄) is commonly used. The acid protonates one of the ketone carbonyls, facilitating a nucleophilic attack from the phenolic hydroxyl group, followed by dehydration to form the flavone's pyran ring.

-

Step 3: Reduction of the Nitro Group

If a nitro-substituted acetophenone was used, a final reduction step, identical to that in Pathway I, is required to yield this compound.

Visualizing Pathway II

The diagram below outlines the Baker-Venkataraman approach.

Caption: Synthesis via Baker-Venkataraman Rearrangement.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway I: Reduction of 7-Nitroflavone | Pathway II: Baker-Venkataraman Route |

| Overall Yield | Generally moderate to high. The reduction step is often very efficient (>90%). | Can be high, but dependent on the efficiency of the rearrangement and cyclization steps. A reported yield for a similar compound was 64%.[5] |

| Starting Materials | 7-Hydroxyflavone or 7-hydroxyflavanone. | Substituted 2-hydroxyacetophenones (e.g., 2',4'-dihydroxy-5'-nitroacetophenone).[5] |

| Number of Steps | Typically 2-3 steps from a common precursor. | 3-4 steps. |

| Key Advantages | Straightforward, reliable, and uses well-established reactions. The reduction step is very high-yielding. | Excellent for creating diverse flavone analogs by varying both the acetophenone and the acylating agent. |

| Key Challenges | Nitration can sometimes lead to mixtures of isomers if the substrate is not appropriately activated/deactivated. | The rearrangement can be sensitive to reaction conditions (anhydrous solvent, strong base).[7] May require low temperatures for certain substrates.[5] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 7-Nitroflavone

This protocol is adapted from established literature procedures for nitro group reductions.

Materials:

-

7-Nitroflavone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH), 200 proof

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 7-nitroflavone (1.0 eq) in ethanol.

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (approx. 4-5 eq) to the suspension.

-

Initiation: Carefully add concentrated HCl (a few mL) to the mixture. The reaction is exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography on silica gel to yield pure this compound as a solid.[5]

Self-Validating System: The successful synthesis is confirmed by characterization. The product should be a solid with a melting point of approximately 184-188 °C.[12] Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) must match the known data for this compound.

Characterization Data

-

Appearance: Yellow crystalline solid.[2]

-

Melting Point: 184-188 °C.[12]

-

Molecular Formula: C₁₅H₁₁NO₂.[13]

-

Spectroscopic Data: While specific spectra are best obtained experimentally, researchers should expect characteristic peaks in ¹H NMR corresponding to the aromatic protons on both the A and B rings, a singlet for the C3-H, and a broad singlet for the -NH₂ protons. IR spectroscopy will show characteristic N-H stretching bands and a C=O stretch for the ketone.[5][14]

Conclusion

The synthesis of this compound is readily achievable through several reliable synthetic pathways. The choice between a late-stage reduction of 7-nitroflavone and a constructive approach like the Baker-Venkataraman rearrangement depends on the specific research goals, available starting materials, and desired scale. The reduction pathway is often favored for its simplicity and high-yielding final step. The Baker-Venkataraman route, however, offers greater flexibility for creating a library of analogs. By understanding the mechanistic principles behind each step, researchers can optimize conditions, troubleshoot potential issues, and efficiently produce this valuable compound for applications in drug discovery and chemical biology.

References

- 1. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Flavones - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 11. Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA11041J [pubs.rsc.org]

- 12. 7-氨基黄酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. scbt.com [scbt.com]

- 14. researchgate.net [researchgate.net]

7-Aminoflavone: A Technical Guide for Researchers and Drug Development Professionals

Abstract

7-Aminoflavone, a synthetically derived flavonoid, has emerged as a compound of significant interest within the scientific community, particularly in the fields of oncology and cell biology. This guide provides an in-depth exploration of the chemical and biological properties of this compound, offering a critical resource for researchers, scientists, and professionals engaged in drug development. We will delve into its physicochemical characteristics, spectral signature, and synthesis. Furthermore, this guide will elucidate its mechanism of action, primarily as a ligand for the aryl hydrocarbon receptor (AhR), and provide detailed, field-proven protocols for its application in key experimental assays.

Introduction: The Significance of this compound in Modern Research

Flavonoids, a diverse group of polyphenolic compounds, are ubiquitous in nature and renowned for their broad spectrum of biological activities.[1] While naturally occurring flavonoids have long been a source of therapeutic interest, synthetic derivatives like this compound offer the potential for enhanced potency, selectivity, and novel mechanisms of action. This compound (7-amino-2-phenyl-4H-chromen-4-one) distinguishes itself through its potent anticancer properties, which are intrinsically linked to its function as an activator of the aryl hydrocarbon receptor (AhR) signaling pathway.[2][3] This unique characteristic positions this compound as a valuable tool for investigating AhR-mediated cellular processes and as a potential scaffold for the development of targeted cancer therapeutics. This guide aims to provide a comprehensive technical overview to empower researchers to effectively utilize this compound in their experimental endeavors.

Physicochemical and Spectral Characterization

A thorough understanding of the fundamental chemical properties of this compound is paramount for its effective use in a research setting.

Core Chemical Properties

The essential physicochemical data for this compound are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₁NO₂ | [4][5] |

| Molecular Weight | 237.25 g/mol | [4][5] |

| Appearance | Yellow crystalline solid | |

| Melting Point | 184-188 °C | [5] |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl ether. |

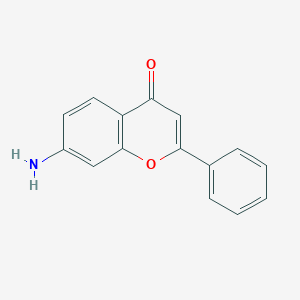

Structural Framework

The foundational structure of this compound consists of a phenyl ring fused to a chromen-4-one backbone, with an amino group substituted at the 7-position. This specific arrangement of functional groups is critical to its biological activity.

Caption: Chemical structure of this compound.

Spectral Signature for Compound Verification

Authenticating the identity and purity of this compound is a critical first step in any experimental workflow. The following spectral data serve as a reference for compound verification.

-

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1630-1660 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).[8][9]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, a prominent peak at m/z 238.25 corresponding to the [M+H]⁺ ion is expected in the mass spectrum.[5] Tandem mass spectrometry (MS/MS) can provide further structural information through characteristic fragmentation patterns of the flavonoid core.[10]

-

UV-Visible Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. Flavonoids typically display two major absorption bands: Band I (300-400 nm) corresponding to the B-ring, and Band II (240-280 nm) associated with the A-ring.[11][12] The exact λmax values for this compound can be influenced by the solvent and pH.

Synthesis of this compound

This compound is not a naturally occurring compound and therefore must be chemically synthesized. The most common synthetic strategies involve the modification of a pre-existing flavonoid scaffold. A general and effective approach is the reduction of a corresponding nitroflavone.

General Synthesis Workflow

A plausible synthetic route, based on established flavonoid chemistry, is outlined below.[13][14] This should be considered a general guideline, and optimization of reaction conditions may be necessary.

Caption: General synthesis workflow for this compound.

Step-by-Step Synthetic Protocol (Illustrative)

The following protocol is an illustrative example based on the synthesis of a structurally similar compound, 6-amino-7-hydroxyflavone, and should be adapted and optimized for the synthesis of this compound.[13]

-

Nitration of 7-Hydroxyflavone:

-

Dissolve 7-hydroxyflavone in a suitable solvent, such as glacial acetic acid.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C) to introduce a nitro group at the 7-position, yielding 7-nitroflavone.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with ice water and collect the precipitated 7-nitroflavone by filtration.

-

-

Reduction of 7-Nitroflavone:

-

Suspend the synthesized 7-nitroflavone in a solvent mixture, such as ethanol/water.

-

Add a reducing agent, for example, sodium dithionite, portion-wise while heating the mixture under reflux.[13]

-

Continue refluxing until the starting material is consumed (monitored by TLC).

-

Remove the ethanol under reduced pressure and pour the remaining aqueous solution into cold water to precipitate the product.

-

Collect the crude this compound by filtration, wash with water, and dry.

-

-

Purification:

-

Recrystallize the crude product from an appropriate solvent (e.g., toluene or ethanol) to obtain pure this compound.[13]

-

Confirm the identity and purity of the final product using the spectral methods outlined in Section 2.3.

-

Biological Activity and Mechanism of Action

This compound exhibits a range of biological effects, with its anticancer activity being the most extensively studied. Its primary mechanism of action involves the activation of the aryl hydrocarbon receptor (AhR).

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound acts as a ligand for the AhR, a ligand-activated transcription factor.[2][5] Upon binding, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[4]

Caption: The Aryl Hydrocarbon Receptor signaling pathway activated by this compound.

A key target gene of the AhR pathway is Cytochrome P450 1A1 (CYP1A1).[4] The induction of CYP1A1 by this compound is believed to be a critical step in its cytotoxic mechanism in sensitive cancer cells.[3]

Induction of Apoptosis and Oxidative Stress

The activation of the AhR pathway by this compound can lead to the induction of apoptosis (programmed cell death) in cancer cells.[15] This process is often mediated by the generation of reactive oxygen species (ROS). The increased expression of CYP1A1 can contribute to the metabolic activation of this compound into reactive intermediates that generate ROS, leading to oxidative stress and subsequent apoptosis.[16]

Experimental Protocols for Research Applications

To facilitate the use of this compound in a laboratory setting, this section provides detailed protocols for common assays used to assess its biological effects.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cell viability and proliferation.[3] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[17]

-

Treatment: Treat the cells with varying concentrations of this compound (prepared in a suitable solvent like DMSO, with the final DMSO concentration kept below 0.1%) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[17]

-

Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[17] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Analysis of Protein Expression: Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins, such as those involved in the AhR signaling pathway (e.g., CYP1A1, p53, and caspases).[15][18]

Protocol:

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-CYP1A1, anti-cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]

Measurement of Reactive Oxygen Species (ROS)

The production of ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[19]

Protocol:

-

Cell Treatment: Seed cells in a suitable format (e.g., 96-well plate or culture dish) and treat with this compound for the desired time. Include positive (e.g., H₂O₂) and negative controls.

-

Probe Loading: Remove the treatment medium and incubate the cells with H₂DCFDA (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.[20]

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The oxidized, fluorescent product, dichlorofluorescein (DCF), has an excitation/emission maximum of approximately 495/529 nm.[19]

-

Data Analysis: Quantify the change in fluorescence relative to the untreated control.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant to the eyes, respiratory system, and skin.[5]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the solid powder.

-

Storage: Store this compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a potent, synthetically accessible flavonoid with significant potential as a research tool and a lead compound in drug discovery. Its well-defined mechanism of action through the AhR pathway provides a clear framework for investigating its biological effects. This guide has provided a comprehensive overview of its chemical properties, synthesis, and biological activities, along with detailed experimental protocols. By leveraging the information and methodologies presented herein, researchers can confidently and effectively incorporate this compound into their studies, contributing to a deeper understanding of its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 9. ptfarm.pl [ptfarm.pl]

- 10. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. texaschildrens.org [texaschildrens.org]

- 17. researchgate.net [researchgate.net]

- 18. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bmglabtech.com [bmglabtech.com]

- 20. researchgate.net [researchgate.net]

7-Aminoflavone mechanism of action in cancer cells

An In-Depth Technical Guide to the Mechanism of Action of 7-Aminoflavone in Cancer Cells

Executive Summary

This compound (AF) is a novel synthetic flavonoid that has demonstrated significant antiproliferative activity against a range of human cancer cell lines, with a unique profile of selective cytotoxicity.[1] This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound in cancer cells, synthesizing current research for an audience of researchers, scientists, and drug development professionals. The core of its anticancer activity hinges on its role as a ligand for the Aryl Hydrocarbon Receptor (AhR), which initiates a cascade of events including metabolic activation, generation of reactive oxygen species (ROS), and induction of DNA damage. These initial events trigger robust cellular responses, including cell cycle arrest and programmed cell death (apoptosis), and involve the modulation of critical oncogenic signaling pathways such as the p53 and Akt pathways. This document elucidates these intricate mechanisms, presents quantitative data on its efficacy, and provides detailed protocols for its investigation.

Introduction: The Emergence of this compound in Oncology

Flavonoids, a class of polyphenolic compounds found in plants, have long been investigated for their potential health benefits, including anticancer properties.[2] While many natural flavonoids exhibit modest activity, synthetic derivatives offer the potential for enhanced potency and novel mechanisms of action. This compound (specifically, 5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methylchromen-4-one; AF; NSC 686288) is one such compound that has shown noteworthy antiproliferative activity, particularly against breast cancer cell lines.[1][3] Its distinct pattern of activity in the National Cancer Institute's 60-cell line screen suggests a mechanism that differs from standard chemotherapeutic agents, making it a compelling candidate for further development.[1] This guide dissects the molecular pathways that underpin its anticancer effects.

Core Mechanism: Aryl Hydrocarbon Receptor (AhR) Activation and Metabolic Bioactivation

The selective toxicity of this compound is intrinsically linked to its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4]

The AhR Signaling Pathway

In sensitive cancer cells, this compound binds to the cytosolic AhR, causing it to translocate to the nucleus.[4] Inside the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT), also known as HIF-1β. This complex then binds to specific DNA sequences known as Xenobiotic-Responsive Elements (XREs) in the promoter regions of target genes.[4][5]

Role of Cytochrome P450 (CYP) Induction

The primary consequence of AhR activation by this compound is the potent transcriptional induction of Phase I metabolizing enzymes, particularly cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[4] In sensitive MCF-7 breast cancer cells, this compound treatment leads to a nearly 100-fold increase in CYP1A1 mRNA levels.[4] This induction is critical, as it is believed that these enzymes metabolize this compound itself into reactive intermediates that are responsible for its cytotoxic effects. This process of metabolic bioactivation is a cornerstone of its mechanism.

Basis for Selective Cytotoxicity

The differential sensitivity of cancer cells to this compound is largely determined by the status of their AhR signaling pathway.

-

Sensitive Cells (e.g., MCF-7): Possess a functional AhR pathway that, when activated by this compound, robustly induces CYP1A1/1B1, leading to the generation of toxic metabolites and subsequent cell death.[4]

-

Resistant Cells (e.g., MDA-MB-435, PC-3): Often exhibit a deficient AhR signaling pathway. In these cells, this compound fails to induce CYP1A1/1B1 expression, and therefore, the cytotoxic bioactivation does not occur.[4] Similarly, an AhR-deficient variant of MCF-7 cells is also resistant to the drug.[4]

This dependency on a functional AhR pathway for bioactivation explains the high degree of selectivity observed.

Induction of Oxidative Stress and DNA Damage

Following AhR-mediated bioactivation, a key event in the mechanism of this compound is the induction of severe oxidative stress.

Generation of Reactive Oxygen Species (ROS)

In sensitive breast cancer cells, this compound treatment leads to a significant increase in intracellular ROS levels.[1] This ROS production is a direct consequence of the metabolic activity of the induced CYP1A1/1A2 enzymes.[1] The pro-oxidant effect can be blocked by inhibitors of CYP1A1/1A2 and attenuated by antioxidants like N-acetyl-L-cysteine (NAC), which confirms the link between metabolic activation and oxidative stress.[1] This effect is selective, as nonmalignant cells like MCF-10A do not exhibit this ROS spike and are resistant to this compound's cytotoxicity.[1]

Pro-oxidant Cellular Environment

While flavonoids are often characterized as antioxidants, in the context of cancer cells, many can act as pro-oxidants.[2][6] Cancer cells often exist in a state of heightened baseline oxidative stress, making them more vulnerable to further ROS insults. This compound exploits this vulnerability, pushing ROS levels beyond a toxic threshold that triggers cell death pathways.[1]

Induction of DNA Damage

The excessive ROS generated leads to widespread cellular damage, most critically to DNA. This compound has been shown to induce several types of DNA lesions:

-

Oxidative DNA Damage: It increases levels of 8-oxo-7,8-dihydroguanine (8-oxodG), a marker of oxidative DNA damage.[1]

-

DNA-Protein Cross-links (DPCs): The formation of DPCs is another significant consequence of treatment.[1]

-

DNA Strand Breaks: The cellular response to this damage includes the phosphorylation of histone H2AX (forming γ-H2AX), a sensitive marker for DNA double-strand breaks.[1]

This accumulation of DNA damage serves as a primary signal for the cell to halt proliferation and initiate apoptosis.

Cellular Consequences: Apoptosis and Cell Cycle Arrest

The extensive DNA damage induced by this compound culminates in two major cellular outcomes: cell cycle arrest and apoptosis.[1]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in both estrogen receptor-positive (ER+) and negative (ER-) breast cancer cells.[1] The process is characterized by classic morphological changes, such as the formation of apoptotic bodies.[1] Mechanistically, it engages the mitochondrial (intrinsic) pathway of apoptosis, marked by:

-

Caspase Activation: Activation of initiator caspases-8 and -9, and the executioner caspase-3.[1]

-

PARP Cleavage: Cleavage of poly [ADP-ribose] polymerase (PARP) by activated caspase-3, a hallmark of apoptosis.[1]

The entire apoptotic process is caspase-dependent, as a pan-caspase inhibitor can block the formation of apoptotic bodies.[1]

Imposition of Cell Cycle Arrest

In response to DNA damage, cells activate checkpoint proteins to halt cell cycle progression, allowing time for repair. This compound treatment causes a significant S-phase arrest in cell lines like MDA-MB-468.[1] This arrest is mediated by the p53 tumor suppressor pathway. This compound treatment leads to the stabilization of p53 and an increased expression of its downstream target, p21waf1/cip1, a potent cyclin-dependent kinase inhibitor that enforces the cell cycle checkpoint.[1][7]

Dose-Dependent Cellular Fate

The decision between cell cycle arrest and apoptosis appears to be dose-dependent. Studies have shown a biphasic response of key regulatory proteins like Mdm2 and p21.[7]

-

Low Doses: Submicromolar concentrations of this compound lead to the accumulation of p21 and Mdm2, promoting cell cycle arrest.[7]

-

High Doses: Higher concentrations lead to the proteasomal degradation of p21 and Mdm2, tipping the balance towards apoptosis.[7]

Modulation of Key Oncogenic Signaling Pathways

Beyond the core AhR-ROS-DNA damage axis, this compound influences other signaling pathways crucial for cancer cell survival and proliferation.

Inhibition of the PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a central regulator of cell survival, and its aberrant activation is common in many cancers.[8][9] There is evidence that the cellular response to this compound is influenced by Akt activity. Suppression of Akt using siRNA was shown to enhance this compound-induced apoptosis, suggesting that inhibition of this pro-survival pathway contributes to the drug's efficacy.[7]

Attenuation of Hypoxia-Inducible Factor-1α (HIF-1α)

HIF-1α is a transcription factor that allows tumor cells to adapt to hypoxic (low oxygen) environments, promoting angiogenesis and metastasis.[5] this compound has been shown to inhibit HIF-1α protein accumulation and the expression of its target genes in MCF-7 cells and xenografts.[5] Interestingly, this effect was found to be independent of a functional AhR pathway, unveiling an additional, distinct mechanism of action that may be relevant to its overall anticancer activity.[5]

Potential Role as an Aromatase Inhibitor

Aromatase is the key enzyme responsible for estrogen synthesis and is a primary target in ER+ breast cancer.[10] Many flavonoids are known to be natural aromatase inhibitors.[11][12] While direct, potent inhibition of aromatase by this compound is still under investigation, recent studies show it confers activity against aromatase inhibitor-resistant breast cancer cells, suggesting it can overcome common resistance mechanisms.[13]

Quantitative Analysis of Cytotoxicity

The efficacy of this compound and its derivatives varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this cytotoxicity.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| 5,4′-Diaminoflavone | MCF-7 | Breast (ER+) | 0.0072 - 0.0098 | [3] |

| This compound Derivative (Compound 1) | HCT116 | Colorectal | 22.4 | [14] |

| This compound Derivative (Compound 2) | HCT116 | Colorectal | 0.34 | [14] |

| Aminoflavone (NSC 686288) | MDA-MB-468 | Breast (ER-) | ~1.0 (Effective Conc.) | [1] |

| Aminoflavone Derivative (Compound 13) | MCF-7 | Breast (ER+) | 3.0 | [15] |

| Aminoflavone Derivative (Compound 14) | MCF-7 | Breast (ER+) | 4.0 | [15] |

Note: IC50 values can vary based on experimental conditions, such as incubation time.

Key Experimental Protocols for Mechanistic Studies

Investigating the mechanism of action of this compound involves a series of cell-based assays. The following are standard, detailed protocols for core experiments.

Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Analysis of Apoptosis (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate (e.g., 2 x 10^5 cells/well) and allow them to attach overnight. Treat with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24 hours.[16]

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[16]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 12-24 hours as described above.[16]

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[16]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[16]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The anticancer activity of this compound is not governed by a single target but rather by a complex interplay of interconnected pathways. Its mechanism is initiated by AhR-dependent metabolic activation, leading to a state of lethal oxidative stress and DNA damage in sensitive cancer cells. This damage cascade effectively triggers cell cycle arrest and apoptosis while being augmented by the compound's ability to modulate crucial survival pathways like PI3K/Akt and HIF-1α. The dependence on a functional AhR pathway provides a clear basis for its selective cytotoxicity and serves as a potential biomarker for patient stratification.

Future research should focus on elucidating the precise structure of the toxic metabolites, further exploring the AhR-independent mechanisms such as HIF-1α inhibition, and evaluating the efficacy of this compound in combination with other therapies, particularly in the context of overcoming drug resistance.

References

- 1. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Pro-oxidant activity of polyphenols and its implication on cancer chemoprevention and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-response transition from cell cycle arrest to apoptosis with selective degradation of Mdm2 and p21WAF1/CIP1 in response to the novel anticancer agent, aminoflavone (NSC 686,288) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Natural and Synthetic Flavonoids as Potential Aromatase Inhibitors in Breast Cancer: Structure-Activity Relationship Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New 7,8-benzoflavanones as potent aromatase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The citrus flavonone hesperetin inhibits growth of aromatase-expressing MCF-7 tumor in ovariectomized athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Biological activity of 7-Aminoflavone derivatives

An In-Depth Technical Guide to the Biological Activity of 7-Aminoflavone Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Core Flavonoid Scaffold

Flavonoids are a vast class of polyphenolic secondary metabolites found throughout the plant kingdom, forming an integral part of the human diet.[1] Their basic structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, comprising two aromatic rings (A and B) linked by a three-carbon heterocyclic pyran ring (C).[2] For decades, these compounds have been the subject of intense scientific scrutiny, revealing a wide spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3]

While natural flavonoids provide a rich source of therapeutic leads, synthetic modifications to the flavonoid nucleus offer a powerful strategy to enhance potency, selectivity, and drug-like properties.[2][4] Among these modifications, the introduction of an amino group has proven particularly fruitful. Aminoflavones, which do not occur naturally, are synthetic derivatives where a hydroxyl group or hydrogen on the flavone core is replaced by an amino group (-NH2).[2] This substitution can profoundly alter the molecule's electronic properties, solubility, and ability to interact with biological targets.[4]

This guide focuses specifically on the biological activities of This compound derivatives . We will delve into the molecular mechanisms underpinning their potent anticancer, neuroprotective, and anti-inflammatory properties. By synthesizing data from preclinical studies, this document aims to provide a comprehensive technical resource, explaining not just the experimental outcomes but the causal logic behind the methodologies and the structure-activity relationships that govern the therapeutic potential of this promising class of synthetic compounds.

Part 1: Potent and Selective Anticancer Activity

The most extensively studied biological activity of this compound and its related analogues is their potent cytotoxicity against various cancer cell lines. Unlike many conventional chemotherapeutics, certain aminoflavone derivatives exhibit a unique mechanism of action that confers selectivity for tumor cells, making them highly attractive candidates for drug development.

Key Mechanism: Aryl Hydrocarbon Receptor (AhR)-Mediated Metabolic Activation

A cornerstone of the anticancer activity for several aminoflavone derivatives, most notably Aminoflavone (AF or AFP464, NSC 686288), is their ability to act as ligands for the Aryl Hydrocarbon Receptor (AhR).[5][6] This mechanism allows the compound to induce its own metabolic activation specifically within cancer cells that have a functional AhR pathway, leading to selective cell killing.[7][8]

The process unfolds as follows:

-

AhR Binding and Nuclear Translocation : In the cytoplasm, the aminoflavone derivative binds to the AhR, which is part of a complex with chaperone proteins. This binding causes the complex to translocate into the nucleus.[5]

-

XRE Binding and Gene Transcription : Inside the nucleus, the AhR dimerizes with the AhR Nuclear Translocator (ARNT), also known as HIF-1β. This heterodimer then binds to specific DNA sequences called Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[6][7]

-

CYP1A1/1A2 Induction : Binding to XREs initiates the transcription of Phase I metabolizing enzymes, particularly cytochrome P450 1A1 (CYP1A1) and 1A2 (CYP1A2).[5][7][8]

-

Metabolic Activation to Cytotoxic Species : The newly synthesized CYP1A1/1A2 enzymes metabolize the parent aminoflavone into a highly reactive species, such as a hydroxylamine.[8] It is this metabolite, not the original compound, that is the primary cytotoxic agent.

This elegant mechanism explains the selective toxicity of compounds like aminoflavone. Cancer cells that express a functional AhR pathway and are capable of inducing CYP1A1/1A2, such as the estrogen receptor-positive (ER+) breast cancer cell line MCF-7, are highly sensitive. In contrast, resistant cells often lack this functional pathway.[7]

Figure 1: AhR-mediated metabolic activation of this compound derivatives.

Induction of Oxidative Stress and Apoptosis

The reactive metabolites generated via CYP1A1/1A2 activity exert their cytotoxic effects primarily by inducing overwhelming oxidative stress.[5]

-

ROS Generation : The metabolites lead to a significant increase in intracellular Reactive Oxygen Species (ROS).[5] This pro-oxidant effect is a common feature of the anticancer activity of many flavonoids.[3]

-

Oxidative Damage : Elevated ROS levels cause widespread damage to cellular macromolecules, including oxidative DNA damage and the formation of DNA-protein cross-links.[5]

-

Apoptosis Cascade : This damage serves as a potent trigger for programmed cell death (apoptosis). Studies on the breast cancer cell line MDA-MB-468 show that aminoflavone treatment leads to:

This cascade demonstrates that aminoflavone derivatives can effectively convert a cell signaling pathway (AhR) into a potent cell death mechanism.

Figure 2: ROS-mediated apoptosis induced by activated aminoflavones.

Other Anticancer Mechanisms

Beyond the canonical AhR pathway, this compound derivatives may engage other targets relevant to cancer therapy:

-

Aromatase Inhibition : Aromatase (CYP19) is the rate-limiting enzyme for estrogen biosynthesis and a critical target in ER+ breast cancer. While many flavones are known aromatase inhibitors, aminoflavone (AF) has demonstrated a particularly valuable activity: it can overcome resistance to conventional aromatase inhibitors.[9][10][11] This suggests a potential role for this compound derivatives in treating relapsed or refractory breast cancer.[9]

-

Kinase Inhibition : Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[12][13] Flavonoids are known to inhibit a variety of protein kinases.[13] While specific data on 7-aminoflavones is emerging, related aminoflavone derivatives have shown potent inhibition of protein tyrosine kinases, indicating that kinase modulation is a plausible mechanism contributing to the overall anticancer profile of this compound class.[2]

Comparative Cytotoxicity Data

The potency of aminoflavone derivatives varies significantly based on the specific substitutions on the flavone core and the cancer cell line being tested. A lower IC50 value indicates higher potency.

| Aminoflavone Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Sulphonamide analog of this compound | HepG-2 (Liver) | 0.98 | [2] |

| 5,4′-diaminoflavone | MCF-7 (Breast) | 0.0072 | [2][4][14] |

| 6-(4-chlorobenzylamino)-2-phenyl-4H-chromen-4-one | MCF-7 (Breast) | 9.35 | [2] |

| Aminoflavone (NSC 686288) | MDA-MB-468 (Breast) | ~0.1 (at 72h) | [5] |

| 3′-amino-4′-hydroxyflavone | Murine Macrophages | Potent Nitrite Inhibitor | [2] |

| 4′-amino-6-hydroxyflavone | Protein Tyrosine Kinase | 1.2 | [2] |

Note: IC50 values are highly dependent on experimental conditions, including cell density and incubation time.

Part 2: Neuroprotective and Anti-inflammatory Activities

While less explored than their anticancer effects, the potential of this compound derivatives in treating neurodegenerative and inflammatory disorders is a growing area of interest, building on the well-established properties of the broader flavonoid family.

Neuroprotective Effects

Flavonoids are recognized for their ability to protect neurons from damage, suppress neuroinflammation, and promote memory and cognitive function.[15] Many can cross the blood-brain barrier, a critical prerequisite for CNS activity.[16][17] The neuroprotective mechanisms of this compound derivatives are likely multifaceted:

-

Antioxidant Action : Oxidative stress is a key pathological driver in neurodegenerative diseases like Alzheimer's and Parkinson's.[18] Flavonoids can directly scavenge free radicals and upregulate endogenous antioxidant enzymes, protecting neurons from oxidative damage.[15][19]

-

Anti-inflammatory Effects in the CNS : Chronic neuroinflammation contributes to neuronal death. Flavonoids can suppress the activation of microglia and astrocytes, reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the brain, and inhibit key inflammatory signaling pathways like NF-κB.[15][17]

-

Modulation of Cell Survival Pathways : Flavonoids can interact with critical neuronal signaling cascades, such as the PI3K/Akt and MAPK pathways, to promote cell survival and inhibit apoptosis.[15]

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound derivatives are crucial to both their neuroprotective potential and their utility in other inflammatory conditions.

-

Inhibition of Inflammatory Mediators : Aminoflavone derivatives have been shown to be potent inhibitors of nitric oxide (NO) production.[2] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. By controlling mediators like NO and prostaglandins (via COX enzyme inhibition), these compounds can dampen the inflammatory response.[2][20]

-

Suppression of NF-κB Signaling : The transcription factor NF-κB is a master regulator of inflammation.[21] In resting cells, it is held inactive in the cytoplasm. Upon stimulation by inflammatory signals (like lipopolysaccharide, LPS), NF-κB is released and translocates to the nucleus, where it drives the expression of numerous pro-inflammatory genes. Flavonoids, including likely this compound derivatives, can inhibit this pathway, preventing the production of inflammatory cytokines and enzymes.[17][21]

Figure 3: Inhibition of the NF-κB inflammatory pathway by flavonoids.

Part 3: Experimental Protocols & Methodologies

The following section provides standardized, step-by-step protocols for key in vitro assays used to characterize the biological activities of this compound derivatives.

Protocol: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle : The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[22][23]

-

Causality Note : While widely used, flavonoids have been reported to reduce MTT directly in the absence of cells, potentially leading to unreliable results.[24] It is crucial to run cell-free controls with the flavonoid alone. The Trypan Blue exclusion assay, which directly counts viable (unstained) versus non-viable (blue-stained) cells, is a recommended orthogonal method for validation.[24]

Methodology:

-

Cell Seeding : Seed cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment : Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

-

Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol: Intracellular ROS Detection (DCFH-DA Assay)

This assay measures intracellular hydrogen peroxide and other reactive oxygen species.

-

Principle : 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the molecule. Subsequent oxidation by ROS converts the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5]

Methodology:

-

Cell Culture and Treatment : Grow cells in a 24-well plate or on coverslips. Treat with the this compound derivative and appropriate controls (vehicle, positive control like H2O2) for the desired time.

-

Probe Loading : Wash the cells twice with warm PBS. Add 500 µL of 10 µM DCFH-DA solution (in serum-free medium) to each well.

-

Incubation : Incubate the plate for 30 minutes at 37°C in the dark.

-

Wash : Wash the cells twice with PBS to remove excess probe.

-

Measurement :

-

Fluorometry : Lyse the cells and measure the fluorescence in a plate reader (Excitation ~485 nm, Emission ~530 nm).

-

Microscopy : Visualize the fluorescence directly using a fluorescence microscope with a FITC filter set.

-

-

Data Analysis : Quantify the relative fluorescence units (RFU) and normalize to the vehicle control.

Protocol: Nitric Oxide Production (Griess Assay)

This assay quantifies nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).

-

Principle : The Griess Reagent System is a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound that absorbs light at 540 nm.

Methodology:

-

Cell Stimulation : Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

-

Inflammatory Challenge : Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), and incubate for 24 hours.

-

Sample Collection : Collect 50 µL of the cell culture supernatant from each well.

-

Standard Curve : Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

-

Griess Reaction :

-

Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each sample and standard well. Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (Griess Reagent B) to each well. Incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Reading : Measure the absorbance at 540 nm within 30 minutes.

-

Data Analysis : Calculate the nitrite concentration in the samples using the standard curve.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and potent class of synthetic flavonoids with significant therapeutic potential. Their anticancer activity is particularly noteworthy, driven by a unique mechanism of tumor-selective metabolic activation via the AhR pathway, which culminates in oxidative stress and apoptosis.[5][7][8] Furthermore, their ability to overcome resistance to standard therapies like aromatase inhibitors positions them as valuable candidates for further development in oncology.[9] The clinical evaluation of the aminoflavone prodrug AFP464 underscores the translational promise of this chemical scaffold.[2][6]

Emerging evidence also points to promising neuroprotective and anti-inflammatory activities, likely mediated through the modulation of key signaling pathways such as NF-κB and the mitigation of oxidative stress.[2][15][17] These properties suggest that the therapeutic applications of this compound derivatives could extend beyond cancer to neurodegenerative and chronic inflammatory diseases.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies : Synthesizing and screening novel derivatives to optimize potency, selectivity, and pharmacokinetic profiles.

-

Mechanism Elucidation : Further investigating their interactions with other cellular targets, such as specific protein kinases, to fully understand their polypharmacology.

-

In Vivo Efficacy : Moving promising lead compounds into advanced preclinical animal models for efficacy and safety evaluation.

-

Combination Therapies : Exploring the synergistic potential of this compound derivatives with existing chemotherapeutics or targeted agents.

By continuing to explore the rich biology of these synthetic flavonoids, the scientific community can unlock new avenues for treating some of the most challenging human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Perspectives of Aminoflavonoids—A Review [mdpi.com]

- 5. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of human estrogen synthetase (aromatase) by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A review on flavones targeting serine/threonine protein kinases for potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. Amentoflavone, a plant biflavone: a new potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction Between the Aryl Hydrocarbon Receptor (AhR) and 7-Aminoflavone

Intended Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that has garnered significant interest in toxicology and pharmacology due to its role in mediating cellular responses to a wide array of exogenous and endogenous compounds. Among these, flavonoids represent a large class of naturally occurring AhR modulators. This technical guide provides a comprehensive overview of the interaction between the AhR and a specific synthetic flavonoid, 7-Aminoflavone. We will delve into the intricacies of the AhR signaling pathway, the role of this compound as an AhR agonist, and the experimental methodologies used to characterize this interaction. This guide is designed to provide researchers and drug development professionals with the foundational knowledge and practical insights required to investigate the interplay between AhR and flavonoid-based compounds, using this compound as a case study.

The Aryl Hydrocarbon Receptor (AhR): A Key Environmental Sensor

The aryl hydrocarbon receptor is a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of transcription factors.[1] Initially identified as the "dioxin receptor" for its role in mediating the toxic effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now recognized as a critical regulator of diverse physiological and pathophysiological processes, including immune responses, cellular differentiation, and tumorigenesis.[2]

In its latent state, the AhR resides in the cytoplasm as part of a multiprotein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and p23.[1] This complex maintains the AhR in a conformation that is receptive to ligand binding but prevents its nuclear translocation.

The Canonical AhR Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the PAS-B domain of the receptor. This event triggers a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal.[3] The ligand-activated AhR then translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT), another bHLH-PAS protein.[2]

This AhR-ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin-responsive elements (DREs) located in the promoter regions of target genes.[3] The most well-characterized downstream target of the AhR is the cytochrome P450 family 1 subfamily A member 1 (CYP1A1) gene.[1] The induction of CYP1A1 is a hallmark of AhR activation and plays a crucial role in the metabolism of many AhR ligands.

This compound: An Agonist of the Aryl Hydrocarbon Receptor

This compound is a synthetic flavonoid that has been investigated for its anticancer properties.[4] Its mechanism of action in sensitive cancer cell lines is critically dependent on its ability to act as an AhR agonist.[5][6] By binding to and activating the AhR, this compound initiates the signaling cascade that leads to the induction of CYP1A1.[4] This is a pivotal step, as the induced CYP1A1 enzyme then metabolizes this compound into cytotoxic products that can cause DNA damage and trigger apoptosis in cancer cells.[4][7]

This mechanism of "bioactivation" is a key feature of this compound's antitumor activity and highlights the importance of a functional AhR signaling pathway in mediating its effects.[4] However, it is also worth noting that some studies suggest that this compound may have biological activities that are independent of the AhR pathway, such as the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α).[8][9]

Quantitative Data on this compound and AhR Interaction

While this compound is a confirmed AhR agonist, direct competitive binding assays determining its binding affinity (Ki or IC50) to the AhR are not extensively reported in the peer-reviewed literature. However, its potency as an AhR activator can be inferred from functional assays that measure the downstream consequences of AhR activation.

| Parameter | Value | Cell Line | Assay Type | Reference |

| Binding Affinity (Ki/IC50) | Not Reported | - | Competitive Binding | - |

| EC50 (XRE-Luciferase) | ~250 nM | MCF-7 | Reporter Gene Assay | [6] |

| CYP1A1 Induction | Concentration-dependent | MCF-7 | EROD Assay | [6] |

| Growth Inhibition (GI50) | Cell line dependent | Various | Cell Viability Assay | [6] |

Experimental Methodologies for Characterizing the AhR/7-Aminoflavone Interaction

A multi-faceted experimental approach is necessary to fully elucidate the interaction between a compound like this compound and the AhR. As a Senior Application Scientist, I advocate for a self-validating system of experiments where the results from one assay corroborate and expand upon the findings of another.

Ligand Binding Assays

Rationale: The initial and most direct method to determine if a compound interacts with a receptor is through a binding assay. A competitive binding assay is particularly useful for determining the affinity of an unlabeled ligand (like this compound) by measuring its ability to displace a radiolabeled or fluorescently tagged high-affinity ligand from the AhR.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Cytosol: Prepare cytosolic extracts containing the AhR from a suitable source, such as mouse or rat liver, or from a cell line that expresses high levels of the receptor.

-

Radioligand: Utilize a high-affinity radiolabeled AhR ligand, such as [³H]TCDD.

-

Competition Setup: In a series of tubes, incubate a constant concentration of the radiolabeled ligand and cytosolic extract with increasing concentrations of unlabeled this compound. Include control tubes with no competitor (total binding) and tubes with a large excess of an unlabeled high-affinity ligand to determine non-specific binding.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the AhR-ligand complexes from the unbound ligand using a method such as hydroxylapatite (HAP) assay or charcoal-dextran adsorption.

-

Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assays

Rationale: Reporter gene assays are a robust and high-throughput method to assess the functional consequences of ligand binding, specifically the activation of AhR-mediated transcription. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of an XRE-containing promoter.

Experimental Protocol: XRE-Luciferase Reporter Assay

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., human hepatoma HepG2 or breast cancer MCF-7 cells) and transiently or stably transfect them with a plasmid containing an XRE-driven luciferase reporter gene.

-

Compound Treatment: Seed the transfected cells in a multi-well plate and treat them with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).

-

Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression (typically 18-24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the fold induction of luciferase activity relative to the vehicle control against the this compound concentration to determine the EC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Estrogen receptor α and aryl hydrocarbon receptor independent growth inhibitory effects of aminoflavone in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aryl hydrocarbon receptor activation by aminoflavone: new molecular target for renal cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Activation of aminoflavone (NSC 686288) by a sulfotransferase is required for the antiproliferative effect of the drug and for induction of histone gamma-H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Aminoflavone and its Effects on MCF-7 Breast Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated effects of 7-Aminoflavone on the MCF-7 human breast cancer cell line. Drawing upon established research on closely related aminoflavone compounds and the known characteristics of MCF-7 cells, this document outlines the mechanistic rationale for its potential anticancer activity and provides detailed protocols for its investigation.

Introduction: The Scientific Rationale

Flavonoids, a class of naturally occurring polyphenolic compounds, have long been investigated for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Aminoflavones, synthetic derivatives of the flavone backbone, have emerged as a particularly promising subclass, with some demonstrating potent antiproliferative effects against various cancer cell lines.[2][3] This guide focuses on this compound, a specific mono-amino substituted flavone, and its expected cytotoxic and apoptotic effects on the MCF-7 breast cancer cell line.

MCF-7 cells are an extensively characterized and widely used model for estrogen receptor-positive (ER+) breast cancer.[4][5] Their dependence on estrogen for proliferation makes them a relevant system for studying hormonally responsive breast cancers.[4][5] The central hypothesis guiding this document is that this compound, like other structurally similar aminoflavones, is bioactivated within MCF-7 cells, leading to a cascade of events culminating in cell cycle arrest and apoptosis.

The Target: MCF-7 Breast Cancer Cells

A thorough understanding of the MCF-7 cell line is paramount for designing and interpreting experiments.

| Characteristic | Description |

| Origin | Human breast adenocarcinoma (pleural effusion)[4][5] |

| Estrogen Receptor (ER) Status | ER-positive (ERα)[4][5] |

| Progesterone Receptor (PR) Status | PR-positive[5] |

| HER2 Status | Negative[5] |

| Morphology | Epithelial-like, grows in monolayers[4] |

| Growth Characteristics | Estrogen-dependent for proliferation; relatively slow-growing[4][5] |

| p53 Status | Wild-type[6] |